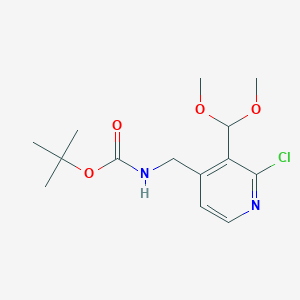
tert-Butyl (2-chloro-3-(dimethoxymethyl)pyridin-4-yl)methylcarbamate
Overview
Description
Tert-Butyl (2-chloro-3-(dimethoxymethyl)pyridin-4-yl)methylcarbamate: is a complex organic compound with the empirical formula C14H21ClN2O4 and a molecular weight of 316.78 g/mol. This compound is characterized by its pyridine ring structure, which is substituted with various functional groups, including a chlorine atom, a dimethoxymethyl group, and a tert-butyl carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-chloro-3-(dimethoxymethyl)pyridin-4-yl)methylcarbamate typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is to begin with 2-chloropyridine as the starting material, which undergoes a series of reactions to introduce the dimethoxymethyl group and the tert-butyl carbamate group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The pyridine ring can be oxidized to form pyridine N-oxide derivatives.
Reduction: : The chlorine atom can be reduced to form the corresponding amine.
Substitution: : The dimethoxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base like triethylamine (Et3N).
Major Products Formed
Oxidation: : Pyridine N-oxide derivatives.
Reduction: : Chloro-pyridine derivatives.
Substitution: : Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Chemistry: : It can be used as an intermediate in the synthesis of more complex molecules.
Biology: : It may serve as a tool in studying biological systems, particularly in the context of pyridine derivatives.
Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new drugs.
Industry: : Its unique structure may find use in the development of new materials or chemical processes.
Mechanism of Action
The exact mechanism by which tert-Butyl (2-chloro-3-(dimethoxymethyl)pyridin-4-yl)methylcarbamate exerts its effects would depend on its specific application. Generally, the compound could interact with biological targets through its pyridine ring, which can bind to enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups. Similar compounds might include other pyridine derivatives with different substituents, such as:
2-chloropyridine
3-(dimethoxymethyl)pyridine
tert-butyl carbamate derivatives
Properties
IUPAC Name |
tert-butyl N-[[2-chloro-3-(dimethoxymethyl)pyridin-4-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O4/c1-14(2,3)21-13(18)17-8-9-6-7-16-11(15)10(9)12(19-4)20-5/h6-7,12H,8H2,1-5H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEDANFFTGJKKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C(=NC=C1)Cl)C(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


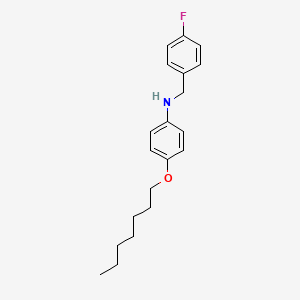
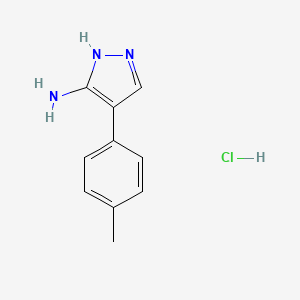
![[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]-methylamine dihydrochloride](/img/structure/B1530965.png)


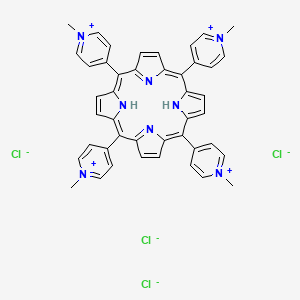
![N-(4-Aminophenyl)-2-([1,1'-biphenyl]-4-yloxy)-propanamide](/img/structure/B1530976.png)
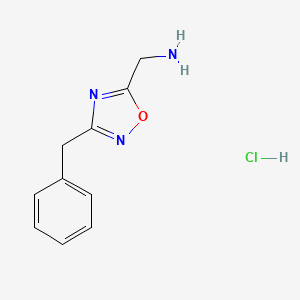
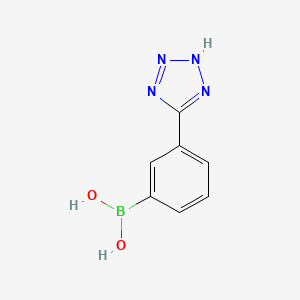

![N-[4-(2-{[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B1530980.png)

![5-cyano-N-[(2-fluorophenyl)methoxyiminomethyl]-3-methyl-4-phenylthiophene-2-carboxamide](/img/structure/B1530982.png)

